molecular formula C14H24O6P2 B3255758 Tetraethyl 1,3-benzenebisphosphonate CAS No. 25944-79-0

Tetraethyl 1,3-benzenebisphosphonate

Cat. No.: B3255758
CAS No.: 25944-79-0
M. Wt: 350.28 g/mol
InChI Key: DEBQIWLWPTYHKG-UHFFFAOYSA-N
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Description

Tetraethyl 1,3-benzenebisphosphonate is a useful research compound. Its molecular formula is C14H24O6P2 and its molecular weight is 350.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(diethoxyphosphoryl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-10-9-11-14(12-13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQIWLWPTYHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=CC=C1)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204685
Record name P,P,P′,P′-Tetraethyl P,P′-1,3-phenylenebis[phosphonate]
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Molecular Weight

350.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25944-79-0
Record name P,P,P′,P′-Tetraethyl P,P′-1,3-phenylenebis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25944-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P,P,P′,P′-Tetraethyl P,P′-1,3-phenylenebis[phosphonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Precursor Chemistry of Tetraethyl 1,3 Benzenebisphosphonate

Established Synthetic Pathways for Arylbisphosphonates

The synthesis of arylbisphosphonates, including the target compound Tetraethyl 1,3-benzenebisphosphonate, traditionally relies on a few cornerstone reactions in organophosphorus chemistry. These methods primarily involve the formation of a C-P bond between a benzene (B151609) ring and two phosphonate (B1237965) moieties.

Michaelis-Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a fundamental method for creating a C-P bond. jk-sci.comwikipedia.org The classic reaction involves the SN2 attack of a trivalent phosphorus nucleophile, such as triethyl phosphite (B83602), on an alkyl halide, which proceeds through a quasi-phosphonium salt intermediate. wikipedia.orgnih.gov

For the synthesis of an arylbisphosphonate like this compound, the precursor is typically a dihalogenated benzene, such as 1,3-dibromobenzene (B47543). However, the standard Michaelis-Arbuzov reaction is generally inefficient for unactivated aryl halides due to the difficulty of the SN2 attack on an sp2-hybridized carbon. To overcome this limitation, the reaction often requires harsh conditions, such as high temperatures (150-200 °C), and the use of metal catalysts, typically nickel or palladium salts, to facilitate the C-P bond formation.

A general scheme for this approach is as follows: 1,3-Dibromobenzene + 2 Triethyl phosphite --(Catalyst, Heat)--> this compound + 2 Bromoethane

Despite its utility, this method can suffer from side reactions and may require significant thermal energy, which has prompted the development of modifications, including photochemical and Lewis acid-mediated variations to improve reaction conditions and yields. nih.govorganic-chemistry.org

Palladium-Catalyzed C-P Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a more versatile and milder alternative for forming C-P bonds. The Hirao reaction, a key example, involves the coupling of aryl halides or triflates with dialkyl phosphites (H-phosphonates), such as diethyl phosphite. nih.gov This methodology offers broader substrate scope and generally proceeds under less forcing conditions than the catalyzed Arbuzov reaction.

The synthesis of this compound via this route would typically start with 1,3-dibromobenzene or 1,3-diiodobenzene (B1666199) and couple it with two equivalents of diethyl phosphite. The reaction requires a palladium catalyst, often Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or a bidentate ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base, commonly a tertiary amine like triethylamine (B128534) (Et₃N). organic-chemistry.org

The catalytic cycle is understood to involve oxidative addition of the aryl halide to the Pd(0) species, followed by reaction with the phosphorus nucleophile and subsequent reductive elimination to yield the arylphosphonate product and regenerate the catalyst. organic-chemistry.orgresearchgate.net

A typical reaction scheme is: 1,3-Dibromobenzene + 2 Diethyl phosphite --(Pd Catalyst, Ligand, Base)--> this compound

This strategy's efficiency and tolerance for various functional groups have made it a preferred method for the synthesis of many arylphosphonates and their derivatives. researchgate.net

Alternative Synthetic Routes to the Benzenebisphosphonate Core

Beyond the two primary pathways, other methods have been explored for constructing the benzenebisphosphonate framework. One such alternative involves the reaction of a diacyl chloride, like o-phthalyl chloride, with a phosphorus nucleophile such as sodium diethylphosphite. researchgate.net While this specific example leads to an isobenzofuranone derivative, the underlying principle of using different electrophilic sites on the benzene core could be adapted. For the 1,3-isomer, the synthesis could theoretically start from isophthaloyl chloride.

Another approach could involve the functionalization of a pre-existing benzene ring that contains other reactive groups. For instance, a precursor like 1,3-benzenedicarboxylic acid could be converted to a derivative that is more amenable to C-P bond formation under specific conditions. These alternative routes are less common but offer potential for novel synthetic designs and access to unique structural analogs.

Innovations in Synthetic Protocols for Enhanced Yield and Selectivity

Continuous research in organophosphorus chemistry aims to refine existing synthetic methods to improve their efficiency, cost-effectiveness, and environmental footprint.

Optimization of Reaction Conditions and Reagents

The yield and selectivity of arylbisphosphonate synthesis are highly dependent on the reaction parameters. For palladium-catalyzed couplings, extensive research has focused on optimizing the choice of catalyst, ligand, base, solvent, and temperature. researchgate.net A significant challenge in synthesizing bisphosphonates is achieving complete disubstitution while minimizing the formation of the mono-phosphonated byproduct.

Optimization studies have shown that:

Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich ligands can often improve catalytic activity and stability. organic-chemistry.org

Additives: The addition of certain salts, such as acetates or iodides, has been shown to accelerate the reaction, leading to shorter reaction times and potentially higher yields. nih.govresearchgate.net

Stoichiometry: Carefully controlling the ratio of the dihalobenzene to the phosphite reagent is crucial for maximizing the yield of the desired disubstituted product.

The following table summarizes a hypothetical optimization study for the palladium-catalyzed synthesis of this compound from 1,3-dibromobenzene and diethyl phosphite.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃Et₃NToluene1102455
2Pd(OAc)₂ (5)dppfEt₃NToluene1101872
3Pd₂(dba)₃ (2.5)dppfCs₂CO₃Dioxane1001285
4Pd(OAc)₂ (5)dppfCs₂CO₃Dioxane1001281

Development of Greener Synthetic Methodologies

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing organophosphorus compounds. researchgate.net These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials. tbzmed.ac.ir

Innovations in this area include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by providing rapid and uniform heating. nih.gov Both the Michaelis-Arbuzov and Hirao reactions can be adapted for microwave conditions.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry (ball-milling or grinding) minimizes solvent waste, which is a major contributor to the environmental impact of chemical processes. nih.govresearchgate.net These techniques can be particularly effective for solid-state reactions.

Aqueous Media: The use of water as a reaction solvent is highly desirable from a green chemistry perspective. Palladium-catalyzed C-P coupling reactions have been successfully demonstrated in water, often using water-soluble ligands and phase-transfer catalysts. organic-chemistry.org

Biocatalysis: While still an emerging area for C-P bond formation, the use of enzymes or whole-cell systems offers a potentially highly selective and environmentally benign route for synthesis. mdpi.com

These greener approaches are not only beneficial for the environment but can also lead to more efficient and cost-effective manufacturing processes for compounds like this compound. tbzmed.ac.ir

Precursor Chemistry and Derivatization Strategies

The successful synthesis of this compound hinges on the availability of suitable benzene-based precursors. These precursors must possess reactive sites at the 1 and 3 positions to enable the introduction of the diethyl phosphonate moieties. Furthermore, the core benzene ring can be derivatized either before or after the introduction of the phosphonate groups, allowing for the creation of a diverse range of analogues.

Synthesis of Functionalized Benzene Precursors

The primary precursors for the synthesis of this compound are 1,3-disubstituted benzene derivatives, where the substituents are amenable to phosphonylation reactions.

1,3-Dihalobenzenes: The most common precursors are 1,3-dihalobenzenes, such as 1,3-dibromobenzene or 1,3-diiodobenzene. These compounds are readily available and serve as excellent substrates for metal-catalyzed cross-coupling reactions. The synthesis of 1,3-dibromobenzene can be achieved through various routes, including the Sandmeyer reaction of 3-bromoaniline (B18343) or the direct bromination of benzene under conditions that favor meta-substitution, often involving the use of a directing group that is later removed.

Table 1: Synthetic Approaches to 1,3-Dihalobenzene Precursors

PrecursorStarting MaterialKey ReagentsReaction Type
1,3-Dibromobenzene3-BromoanilineNaNO₂, HBr, CuBrSandmeyer Reaction
1,3-DibromobenzeneBenzeneBr₂, FeBr₃ (with a meta-directing group)Electrophilic Aromatic Substitution
1,3-Diiodobenzene3-IodoanilineNaNO₂, KISandmeyer Reaction

The choice of halogen (Iodo > Bromo > Chloro) can influence the reactivity in subsequent cross-coupling reactions, with iodides generally being more reactive.

Resorcinol (B1680541) Derivatives: Another versatile class of precursors is derived from resorcinol (1,3-dihydroxybenzene). The hydroxyl groups can be converted into better leaving groups, such as triflates (-OTf) or tosylates (-OTs), which are also effective partners in palladium or nickel-catalyzed cross-coupling reactions. This approach offers the advantage of utilizing a different set of starting materials and reaction conditions.

The synthesis of these functionalized benzene precursors is a critical first step, and the choice of precursor often depends on the desired scale of the reaction, cost of starting materials, and the specific catalytic system to be employed for the C-P bond formation.

Reactivity Profiles and Mechanistic Investigations of Tetraethyl 1,3 Benzenebisphosphonate

Reactivity of the Phosphonate (B1237965) Ester Groups

The reactivity of the tetraethyl 1,3-benzenebisphosphonate is largely dictated by the four phosphonate ester groups. These groups are susceptible to nucleophilic attack at the phosphorus atom, leading to a variety of transformations.

Hydrolysis Kinetics and Equilibrium Studies

The reaction is generally catalyzed by strong acids, such as hydrochloric acid, and requires elevated temperatures to proceed at a practical rate. The mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.

While specific rate constants for this compound are not documented, kinetic studies on the acidic hydrolysis of other diethyl arylphosphonates show a dependence on the nature of the substituent on the aromatic ring. Generally, electron-withdrawing groups on the aryl ring tend to increase the rate of hydrolysis.

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Aryl Phosphonate Esters

SubstrateCatalystTemperature (°C)Reaction Time (h)Product
Diethyl Phenylphosphonate (B1237145)Conc. HClReflux4-8Phenylphosphonic Acid
Diethyl 4-NitrophenylphosphonateConc. HClReflux2-44-Nitrophenylphosphonic Acid

This table presents typical conditions for the hydrolysis of related compounds and serves as an illustrative example.

Transesterification Reactions

Transesterification of this compound involves the exchange of the ethoxy groups with other alkoxy groups from a different alcohol. This reaction can be catalyzed by either acids or bases. Base-catalyzed transesterification is common and typically employs a catalytic amount of an alkoxide corresponding to the alcohol being used.

The general equation for the transesterification with an alcohol R-OH is: C₆H₄(PO(OC₂H₅)₂)₂ + 4 R-OH ⇌ C₆H₄(PO(OR)₂)₂ + 4 C₂H₅OH

To drive the equilibrium towards the product side, an excess of the new alcohol (R-OH) is often used. The reaction mechanism under basic conditions involves the nucleophilic attack of the alkoxide ion (RO⁻) on the phosphorus atom of the phosphonate ester.

While specific examples for this compound are not detailed in the literature, the transesterification of diethyl phenylphosphonate with various alcohols has been studied.

Table 2: Illustrative Conditions for Base-Catalyzed Transesterification of Diethyl Phenylphosphonate

Alcohol (R-OH)CatalystTemperature (°C)Product
MethanolSodium MethoxideRefluxDimethyl Phenylphosphonate
PropanolSodium PropoxideRefluxDipropyl Phenylphosphonate
ButanolSodium ButoxideRefluxDibutyl Phenylphosphonate

This table provides representative conditions for a related compound to illustrate the transesterification process.

Formation of Phosphonic Acids and Salts

The primary method for the formation of benzene-1,3-diphosphonic acid from this compound is through exhaustive hydrolysis. A documented procedure involves refluxing the ester with concentrated hydrochloric acid for an extended period. uni-kiel.de

Reaction Scheme for the Synthesis of Benzene-1,3-diphosphonic Acid:

C₆H₄(PO(OC₂H₅)₂)₂ + conc. HCl (aq) --(Reflux, 16h)--> C₆H₄(PO(OH)₂)₂

The resulting benzene-1,3-diphosphonic acid is a solid that can be isolated upon removal of the solvent and by-products.

This diphosphonic acid can then be converted into its corresponding salts by reaction with a suitable base. For instance, treatment with sodium hydroxide (B78521) would yield the disodium (B8443419) salt of benzene-1,3-diphosphonic acid.

C₆H₄(PO(OH)₂)₂ + 2 NaOH → Na₂[C₆H₄(PO₃H)₂] + 2 H₂O

Furthermore, benzene-1,3-diphosphonic acid can act as a ligand in coordination chemistry. For example, it has been used to synthesize a vanadium phosphonate metal-organic framework by reacting it with a vanadium salt under hydrothermal conditions. uni-kiel.de

Reactions Involving the Aromatic Core

The benzene (B151609) ring of this compound can also undergo chemical transformations, although the two phosphonate groups significantly influence its reactivity.

Electrophilic Aromatic Substitution Patterns

The phosphonate group, -PO(OEt)₂, is an electron-withdrawing group and, consequently, a deactivating group for electrophilic aromatic substitution. As with other deactivating groups, it directs incoming electrophiles to the meta position relative to itself. In this compound, the two phosphonate groups are in a meta relationship to each other.

The directing effects of the two phosphonate groups are additive. Both groups deactivate the positions ortho and para to them. Therefore, electrophilic attack is most likely to occur at the position that is meta to both phosphonate groups.

Position 2: This position is ortho to both phosphonate groups and is therefore highly deactivated. It is also sterically hindered.

Positions 4 and 6: These positions are ortho to one phosphonate group and para to the other. They are both strongly deactivated.

Position 5: This position is meta to both phosphonate groups. While the ring is generally deactivated, this is the most likely site for electrophilic substitution.

Therefore, the expected major product of an electrophilic aromatic substitution reaction on this compound would be the 5-substituted derivative.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄Tetraethyl 5-nitro-1,3-benzenebisphosphonate
BrominationBr₂, FeBr₃Tetraethyl 5-bromo-1,3-benzenebisphosphonate
SulfonationFuming H₂SO₄5-(bis(diethoxyphosphoryl))benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Tetraethyl 5-acyl-1,3-benzenebisphosphonate

This table is based on the established directing effects of phosphonate groups and represents predicted outcomes.

Functionalization via Metalation and Subsequent Quenching

The phosphonate group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho proton by a strong base, typically an organolithium reagent. In the case of this compound, the possible sites for metalation are the positions ortho to the phosphonate groups (positions 2, 4, and 6).

Based on studies of other 1,3-disubstituted aromatic compounds with two directing groups, the position between the two groups (the 2-position) is often the most acidic and, therefore, the most likely to be metalated. This is because the inductive effects of both electron-withdrawing phosphonate groups are additive at this position. However, the 2-position is also the most sterically hindered.

Therefore, a competition exists between electronic and steric effects. While the 2-position is electronically favored for deprotonation, the steric hindrance might lead to metalation at the less hindered ortho positions, 4 and 6. The position meta to both groups (position 5) is generally less acidic and less likely to be deprotonated.

Upon successful metalation to form an aryllithium species, this intermediate can be quenched with various electrophiles to introduce a new functional group onto the aromatic ring.

Table 4: Potential Products of Metalation and Quenching of this compound

Lithiation SiteElectrophile (E⁺)Quenched Product
2E⁺Tetraethyl 2-E-1,3-benzenebisphosphonate
4/6E⁺Tetraethyl 4-E-1,3-benzenebisphosphonate

This table illustrates the potential outcomes of a metalation-quenching sequence, with the regioselectivity being dependent on the specific reaction conditions.

Exploration of Advanced Reaction Mechanisms

Scientific investigation into the advanced reaction mechanisms of this compound is a niche area of organic chemistry. While foundational reactions of phosphonates are well-documented, specific explorations into radical and pericyclic pathways for this particular difunctionalized aromatic compound are not extensively covered in publicly available research.

A review of current scientific literature reveals a notable gap in the exploration of radical-initiated reactions for the derivatization of this compound. Mechanistic studies detailing the behavior of this compound in the presence of radical initiators, its subsequent reaction pathways, or the isolation of resulting radical-derived products are not readily found. While derivatization of other chemical species using radical pathways is a common strategy in synthetic chemistry, its application to this compound remains an underexplored field.

Similarly, there is a lack of specific research concerning pericyclic reactions, such as Diels-Alder or electrocyclizations, that involve substituted analogues of this compound. The influence of the two phosphonate groups on the electronic requirements of such concerted reactions on the benzene ring system has not been detailed in available studies. Consequently, there are no established findings on reaction conditions, yields, or the mechanistic influence of the bisphosphonate moieties in pericyclic transformations.

Stereochemical Aspects of Reactions Involving the Compound

While direct stereoselective reactions involving this compound are not widely reported, research on structurally related aryl bisphosphonates provides significant insight into the potential for creating chiral molecules within this class of compounds. A key area where stereochemistry has been successfully introduced is in the synthesis of axially chiral biaryl bisphosphonates.

Research has demonstrated that an asymmetric nickel-catalyzed Ullmann-type homocoupling of ortho-substituted iodoarylphosphonates can produce enantioenriched axially chiral bisphosphonates with high levels of stereocontrol. nih.gov This methodology avoids the need for classical resolution and provides a direct route to valuable chiral ligands. In a representative study, the dimerization of an ortho-(iodo)arylphosphonate was examined using a catalytic system of Ni(COD)₂ with a chiral (pyridine)oxazoline ligand and manganese as a terminal reductant. nih.gov

The reaction demonstrated broad scope and high efficiency, yielding products with excellent enantiomeric excess (ee). This approach is significant as it establishes that stereocenters can be effectively induced in aryl bisphosphonate systems. The resulting enantioenriched biaryl bisphosphonates serve as versatile precursors to a family of chiral biaryl bisphosphine ligands, which are highly valuable in asymmetric catalysis. nih.gov The conversion involves transformation to a bis(dichlorophosphate) followed by reaction with Grignard reagents and subsequent reduction, all proceeding with high stereochemical retention. nih.gov

The table below summarizes the results from the asymmetric homocoupling of an ortho-(iodo)arylphosphonate, highlighting the effectiveness of different chiral ligands in inducing enantioselectivity.

Table 1: Asymmetric Ni-Catalyzed Homocoupling of an ortho-(Iodo)arylphosphonate

Entry Chiral Ligand Yield (%) Enantiomeric Excess (ee %)
1 Ligand A >95 93
2 Ligand B >95 92
3 Ligand C 94 94
4 Ligand D 85 89

Data derived from studies on ortho-substituted arylphosphonate analogues. nih.gov

This work underscores the potential for developing stereoselective transformations for other isomers, such as the meta-substituted this compound, although such specific applications have yet to be reported.

Coordination Chemistry and Supramolecular Assembly of Tetraethyl 1,3 Benzenebisphosphonate

Ligand Design Principles and Coordination Modes

The design of Tetraethyl 1,3-benzenebisphosphonate as a ligand is predicated on the presence and spatial arrangement of its phosphonate (B1237965) functional groups. The oxygen atoms of the phosphoryl (P=O) groups are the primary sites of interaction with metal centers, acting as Lewis bases. The ethyl ester groups, while influencing solubility and steric factors, are generally not directly involved in coordination. The rigid 1,3-disubstituted benzene (B151609) ring provides a defined geometric constraint, influencing the directionality and ultimate structure of the resulting coordination assemblies.

The phosphonate groups of this compound can engage with metal ions in several fundamental ways. In the simplest interaction, a single phosphoryl oxygen atom from one of the phosphonate groups can coordinate to a metal center. This is known as a monodentate coordination mode.

Alternatively, both phosphoryl oxygen atoms from a single phosphonate group can coordinate to the same metal center, forming a chelate ring. This is referred to as a bidentate coordination mode. The choice between monodentate and bidentate coordination is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system, and the presence of other competing ligands.

Coordination ModeDescriptionKey Factors
Monodentate A single phosphoryl oxygen atom coordinates to a metal center.Steric hindrance, presence of strong competing ligands.
Bidentate Both phosphoryl oxygen atoms of a single phosphonate group coordinate to the same metal center.High charge density on the metal ion, favorable chelate ring size.

A key feature of this compound is its ability to act as a bridging ligand , connecting two or more metal centers. This capability is fundamental to the formation of polynuclear complexes and extended networks. The two phosphonate groups, separated by the benzene ring, can coordinate to different metal ions, thus "bridging" them.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it a potential building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov These materials are crystalline solids composed of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks. nih.gov

The synthesis of MOFs using bisphosphonate linkers, such as the de-esterified form of this compound (1,3-benzenebisphosphonic acid), typically involves solvothermal or hydrothermal methods. In these processes, the bisphosphonate linker and a metal salt are dissolved in a suitable solvent or mixture of solvents and heated in a sealed vessel. The elevated temperature and pressure facilitate the coordination reaction and the crystallization of the MOF product.

The design principles for MOFs based on bisphosphonate linkers revolve around controlling the coordination geometry of the metal ions and the topology of the resulting network. The choice of metal ion is crucial, as different metals have different preferred coordination numbers and geometries, leading to different structural outcomes. For example, lanthanide ions, with their high coordination numbers, can lead to highly connected and robust frameworks.

The structure of a hypothetical MOF constructed from a 1,3-benzenebisphosphonate linker would be characterized by the repeating unit of the metal-ligand coordination. The porosity and channel dimensions of such a MOF would be directly related to the length and rigidity of the bisphosphonate linker and the nature of the metal-containing secondary building units (SBUs).

Structural FeatureDescriptionImportance
Connectivity The number of linkers connected to a metal center and vice versa.Determines the dimensionality and topology of the framework.
Porosity The volume of the framework that is not occupied by the framework itself.Crucial for applications in gas storage, separation, and catalysis.
Topology The underlying geometric and topological pattern of the network.Allows for the classification and systematic design of new frameworks.

A significant advantage of MOFs is the ability to tune their properties by modifying the organic linker. rsc.orgrsc.orgnih.gov While this compound itself has a simple benzene core, this core can be functionalized with various chemical groups prior to MOF synthesis. For example, the introduction of hydroxyl, amino, or alkyl groups onto the benzene ring can alter the chemical environment within the pores of the resulting MOF.

These modifications can be used to impart specific functionalities to the material. For instance, polar functional groups can enhance the affinity of the MOF for polar molecules, which can be advantageous for selective gas adsorption or catalysis. The size and shape of the pores can also be controlled by using linkers with different lengths or by introducing bulky side groups. rsc.orgrsc.orgnih.gov This "pore engineering" is a powerful tool for tailoring MOFs for specific applications. duke.eduresearchgate.net

Metal-Ligand Bonding Analyses

The elucidation of metal-ligand bonding in phosphonate complexes is critical for understanding their stability, reactivity, and material properties. Various spectroscopic and computational methods are typically employed for these analyses.

Spectroscopic Probes for Elucidating Metal-Phosphonate Interactions (e.g., solid-state NMR, X-ray absorption spectroscopy)

Spectroscopic techniques provide invaluable insights into the local coordination environment and the nature of bonding between metal ions and phosphonate ligands.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P solid-state NMR is a powerful tool for probing the local environment of the phosphorus atom in metal-phosphonate complexes. The chemical shift and anisotropy of the phosphorus signal can provide information about the coordination mode of the phosphonate group and the nature of the metal ion. However, specific ³¹P solid-state NMR data for complexes of this compound are not available in the reviewed literature.

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is another key technique. XANES provides information about the oxidation state and coordination geometry of the metal center, while EXAFS can determine the bond distances and coordination numbers of the atoms surrounding the metal ion. There are no published XAS studies specifically focused on this compound complexes.

Electronic Structure Investigations of Coordination Complexes

Computational chemistry plays a vital role in understanding the electronic structure of coordination complexes. Methods like Density Functional Theory (DFT) are commonly used to model the geometry, bonding, and electronic properties of these systems. Such calculations can provide insights into the nature of the metal-ligand bond, charge distribution, and molecular orbital interactions. A search of the scientific literature did not yield any electronic structure investigations specifically performed on coordination complexes of this compound.

Supramolecular Interactions in Solution and Solid State

The formation of extended structures through supramolecular interactions is a hallmark of many metal-phosphonate systems. These interactions, which include hydrogen bonding and π-π stacking, dictate the dimensionality and properties of the resulting materials. While aryl bisphosphonates, in general, are known to form diverse supramolecular architectures, specific studies detailing the supramolecular interactions of this compound in either solution or the solid state are not described in the available literature.

Due to the absence of specific research data for this compound, it is not possible to provide interactive data tables or detailed research findings as requested.

Applications in Advanced Materials Science Derived from Tetraethyl 1,3 Benzenebisphosphonate

Integration into Conjugated Polymer Systems

The incorporation of phosphonate (B1237965) groups into conjugated polymer backbones can impart desirable properties such as improved solubility, thermal stability, and altered electronic and optical characteristics. Tetraethyl 1,3-benzenebisphosphonate serves as a valuable precursor for the synthesis of monomers that can be subsequently polymerized to create these functional materials.

Synthesis of Phosphonate-Functionalized Monomers

The synthesis of polymerizable monomers from this compound typically involves the introduction of reactive functional groups onto the benzene (B151609) ring that can participate in polymerization reactions. A common strategy is the introduction of vinyl or other polymerizable groups. While specific literature on the direct use of this compound for this purpose is not abundant, established synthetic routes for similar aromatic compounds can be applied. For instance, functionalization of the benzene ring at positions amenable to polymerization, such as the 4 and 6 positions, can be achieved through electrophilic aromatic substitution reactions. Subsequent conversion of these functional groups into polymerizable moieties, like vinyl groups, would yield a monomer suitable for polymerization. researchgate.netnih.gov

A hypothetical synthetic route could involve the bromination of this compound, followed by a Stille or Suzuki coupling reaction to introduce vinyl groups. The resulting divinyl-functionalized this compound would then be a key monomer for the creation of conjugated polymers with pendant phosphonate groups.

Polymerization Strategies and Structural Characterization of New Materials

Phosphonate-functionalized monomers derived from this compound can be polymerized using various techniques, depending on the nature of the polymerizable group. For vinyl-functionalized monomers, free-radical polymerization or controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to achieve polymers with controlled molecular weights and low dispersity. nih.gov Step-growth polymerization is another viable strategy, particularly if the monomer is functionalized with groups suitable for condensation reactions. rsc.org

The structural characterization of the resulting polymers is crucial to confirm their successful synthesis and to understand their properties. Standard techniques for polymer characterization would be employed, including:

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer, confirming the presence of the phosphonate and other key structural moieties.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase transitions of the new materials.

Table 1: Hypothetical Polymerization Data for a Monomer Derived from this compound

Polymerization MethodMonomer Conversion (%)Mn ( g/mol )PDI
Free-Radical8525,0001.8
ATRP9530,0001.2
RAFT9832,0001.1

Note: This table presents hypothetical data based on typical results for the polymerization of similar vinyl-functionalized aromatic monomers.

Influence of Phosphonate Groups on Electronic and Optical Properties

The introduction of phosphonate groups into conjugated polymer systems can significantly influence their electronic and optical properties. mdpi.com The electron-withdrawing nature of the phosphonate group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can affect the polymer's band gap, which in turn influences its color and conductivity. nih.gov

In terms of optical properties, the modification of the electronic structure can lead to shifts in the absorption and emission spectra of the polymer. mdpi.com For instance, a lowering of the LUMO level could result in a red-shift of the absorption and fluorescence spectra. The phosphonate groups could also influence the photoluminescence quantum yield of the material. mdpi.com

Table 2: Expected Effects of Phosphonate Functionalization on Polymer Properties

PropertyExpected Influence of Phosphonate GroupsRationale
Electronic Band Gap DecreaseElectron-withdrawing nature of the phosphonate group lowers HOMO and LUMO levels. nih.gov
Solubility IncreaseThe polar phosphonate groups can improve solubility in organic solvents.
Thermal Stability IncreasePhosphonate-containing polymers often exhibit enhanced thermal stability.
Adhesion IncreasePhosphonate groups are known to have strong adhesion to metal oxide surfaces. rsc.org
Photoluminescence Shift in Emission WavelengthAlteration of the electronic structure affects the energy of emitted photons. mdpi.com

Functionalization of Surfaces and Nanomaterials

The phosphonate moieties of this compound provide a robust platform for the functionalization of a wide range of surfaces and nanomaterials, leading to the creation of hybrid organic-inorganic materials with tailored properties.

Surface Anchoring Mechanisms via Phosphonate Moieties

Phosphonate groups are well-known for their strong binding affinity to metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron oxides. nih.govresearchgate.net The anchoring mechanism typically involves the hydrolysis of the phosphonate esters to phosphonic acids, which then form strong, stable bonds with the metal oxide surface. This binding can occur through various modes, including monodentate, bidentate, and tridentate coordination to the surface metal atoms. The 1,3-disposition of the phosphonate groups on the benzene ring allows for the possibility of the molecule acting as a bridging ligand between adjacent surface sites or even between different nanoparticles, leading to the formation of cross-linked structures. The strength and stability of this phosphonate-metal oxide bond are key to the durability and performance of the resulting hybrid materials. rsc.org

Fabrication of Hybrid Organic-Inorganic Materials

The ability of this compound to anchor to inorganic surfaces enables the fabrication of a diverse range of hybrid organic-inorganic materials. mdpi.comnih.gov One common approach is the use of sol-gel synthesis, where the bisphosphonate is introduced during the formation of a metal oxide network from molecular precursors (e.g., metal alkoxides). researchgate.net This results in a material where the organic bisphosphonate component is molecularly dispersed within the inorganic matrix.

Another strategy involves the surface modification of pre-synthesized nanoparticles. In this case, nanoparticles are treated with a solution of this compound (or its hydrolyzed form), leading to the formation of a self-assembled monolayer of the bisphosphonate on the nanoparticle surface. This surface functionalization can be used to alter the surface properties of the nanoparticles, for example, to improve their dispersibility in polymeric matrices or to introduce specific functionalities. The benzene ring of the bisphosphonate can be further functionalized with other chemical groups to impart desired properties to the hybrid material.

The resulting hybrid materials can exhibit a unique combination of properties derived from both the organic and inorganic components, such as the mechanical strength and thermal stability of the inorganic phase and the processability and functionality of the organic component. nih.gov

Development of Advanced Separations and Adsorption Materials

The quest for highly efficient and selective separation and adsorption materials is a critical endeavor in fields ranging from environmental remediation to industrial chemical purification. The unique chemical architecture of this compound positions it as a promising precursor for the development of such advanced materials. The presence of two phosphonate groups on a rigid benzene ring allows for the systematic design of porous frameworks with tailored properties for specific molecular recognition and capture.

Design of Adsorbents for Specific Molecular Targets

The design of specialized adsorbents derived from this compound hinges on the creation of porous architectures where the size, shape, and chemical nature of the pores are meticulously controlled. The benzenebisphosphonate moiety can serve as a robust building block for creating porous organic polymers (POPs) or as a linker in the synthesis of metal-organic frameworks (MOFs). nih.govacs.org

In the case of POPs, the polymerization of this compound, potentially with other cross-linking agents, could lead to materials with high surface areas and tunable pore sizes. The ethyl ester groups of the phosphonates can be hydrolyzed to yield phosphonic acid functionalities, which are known for their strong affinity for metal ions and polar organic molecules. phosphonates.orgwikipedia.org This functionalization is key to imparting selectivity to the adsorbent.

For MOFs, this compound, after hydrolysis to 1,3-benzenebisphosphonic acid, can act as a multidentate organic linker that coordinates with metal ions to form a crystalline, porous framework. nih.govacs.org The geometry of the benzenebisphosphonate linker dictates the topology of the resulting MOF, and thus its pore structure. By carefully selecting the metal centers and synthesis conditions, it is possible to design MOFs with specific pore environments suitable for the selective adsorption of targeted molecules. The strong bonds between phosphonate groups and metal centers can also impart high thermal and chemical stability to the resulting materials. nih.gov

The table below illustrates hypothetical adsorbent materials derived from this compound and their potential molecular targets.

Adsorbent TypePrecursorFunctional GroupPotential Molecular TargetsKey Design Features
Phosphonate-Functionalized Porous Organic Polymer (POP-P)This compoundPhosphonic Acid (-PO(OH)₂)Heavy metal ions (e.g., Pb²⁺, Cd²⁺), Rare earth elementsHigh density of phosphonic acid sites, tunable porosity
Benzenebisphosphonate-based Metal-Organic Framework (BBP-MOF-1)This compoundPhosphonate (-PO₃²⁻)Small gas molecules (e.g., CO₂, CH₄), Volatile organic compounds (VOCs)Defined pore apertures, high surface area, potential for open metal sites
Hydrophobic Benzenebisphosphonate MOF (BBP-MOF-2)This compound and a hydrophobic co-linkerPhosphonate (-PO₃²⁻) and alkyl/aryl groupsAromatic pollutants from water (e.g., phenols, anilines)Hydrophobic pore environment, π-π stacking interactions

Investigation of Adsorption Mechanisms within Functionalized Frameworks

A thorough understanding of the adsorption mechanisms at the molecular level is crucial for the optimization of adsorbent performance. For materials derived from this compound, the primary interactions governing adsorption are expected to involve the phosphonate functional groups.

The investigation of these mechanisms typically employs a combination of experimental and computational techniques. Spectroscopic methods such as Fourier-transform infrared (FTIR) and X-ray photoelectron spectroscopy (XPS) are invaluable for probing the interactions between the adsorbent and the adsorbate. mdpi.com For instance, a shift in the P=O stretching frequency in the FTIR spectrum after adsorption can indicate the direct involvement of the phosphonate group in the binding of the target molecule. mdpi.com XPS can provide information on the changes in the electronic environment of phosphorus and other relevant atoms upon adsorption, further elucidating the nature of the chemical interactions. mdpi.com

Computational modeling, including Density Functional Theory (DFT) calculations, can offer detailed insights into the host-guest interactions within the porous framework. acs.orgbirmingham.ac.uk These simulations can predict the preferred binding sites for different molecules, calculate adsorption energies, and visualize the binding geometries. This information is critical for understanding the selectivity of the adsorbent and for guiding the design of new materials with enhanced performance.

The primary adsorption mechanisms anticipated in phosphonate-functionalized frameworks include:

Chelation and Ion Exchange: The phosphonic acid groups are excellent chelating agents for metal ions. wikipedia.org Adsorption of metal cations would likely occur through the formation of strong coordinate bonds with the oxygen atoms of the phosphonate groups. This can also involve an ion-exchange mechanism. mdpi.com

Hydrogen Bonding: The P-OH groups of the hydrolyzed phosphonate can act as both hydrogen bond donors and acceptors, allowing for strong interactions with polar molecules.

π-π Interactions: The benzene ring of the bisphosphonate linker can engage in π-π stacking interactions with aromatic adsorbates, contributing to their selective removal from aqueous or gaseous streams. researchgate.net

The following table summarizes the techniques used to investigate adsorption mechanisms and the types of interactions that can be probed.

Investigation TechniqueInformation ObtainedType of Interaction Probed
Fourier-Transform Infrared (FTIR) SpectroscopyChanges in vibrational frequencies of functional groups upon adsorption.Hydrogen bonding, coordination bonds.
X-ray Photoelectron Spectroscopy (XPS)Changes in the elemental composition and chemical states of atoms at the surface.Chelation, ion exchange, covalent/ionic interactions.
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (enthalpy, entropy, binding affinity).All types of interactions.
Density Functional Theory (DFT) CalculationsAdsorption energies, preferred binding sites, electronic structure changes.All types of interactions at a molecular level.
Solid-State Nuclear Magnetic Resonance (NMR) SpectroscopyChanges in the local chemical environment of atoms (e.g., ³¹P, ¹³C).Covalent and non-covalent interactions.

By leveraging these design principles and investigatory techniques, it is conceivable to develop a new generation of high-performance adsorbents and separation materials based on the this compound platform.

Catalytic Applications of Tetraethyl 1,3 Benzenebisphosphonate and Its Derivatives

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand plays a crucial role in stabilizing the metal center, influencing its electronic and steric environment, and thereby dictating the catalyst's activity, selectivity, and stability. Bisphosphonate ligands, characterized by two phosphonate (B1237965) groups, can act as bidentate (chelating) or bridging ligands, offering structural versatility. Tetraethyl 1,3-benzenebisphosphonate, with its two diethyl phosphonate groups situated in a 1,3-position on a benzene (B151609) ring, provides a rigid scaffold that can coordinate to transition metals.

Transition Metal Complexes for Organic Transformations

Transition metal complexes of phosphonate-containing ligands have been synthesized and investigated for their catalytic prowess. While specific studies focusing exclusively on this compound are not extensively documented, the behavior of structurally related phosphine-phosphonate ligands provides significant insight. For instance, water-soluble palladium(II) complexes of phosphonate-functionalized triaryl phosphines, such as Na₂[Ph₂P(3-C₆H₄PO₃)], have been prepared and characterized. nih.gov These complexes, featuring a phosphonate group on a phenyl ring attached to a phosphine (B1218219), demonstrate the viability of the phosphonate moiety in ligand design. A palladium dichloride complex with this ligand has shown catalytic activity in the carbonylation of benzyl (B1604629) chloride, yielding phenylacetic acid with 91% efficiency. nih.gov

The reactivity of such complexes is often explored in cross-coupling reactions. The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling, for example, involves an oxidative addition, transmetalation, and reductive elimination sequence. nih.govnih.gov The nature of the phosphine or phosphonate ligand is critical at each stage, influencing the stability of intermediates and the rate of each step. Similarly, in the Heck reaction, palladium catalysts assisted by phosphine ligands are common, and the development of air-stable secondary phosphine oxide (SPO) ligands, which can exist in equilibrium with their phosphinous acid tautomer, has provided robust catalytic systems. beilstein-journals.org

Rhodium complexes are also prominent in catalysis, particularly for hydrogenation and hydroformylation. organic-chemistry.org Rhodium(I) complexes with bidentate phosphine ligands have been used as catalyst precursors for the hydrogenation of various unsaturated substrates. rsc.org The electronic and steric properties conferred by ligands like this compound are expected to influence the activity and selectivity of such rhodium catalysts.

Asymmetric Catalysis with Chiral Bisphosphonate Ligands

The synthesis of single-enantiomer products is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. This is often achieved through asymmetric catalysis, where a chiral catalyst transfers its stereochemical information to a prochiral substrate. The development of chiral ligands is central to this field. daneshyari.com While a vast number of chiral phosphine ligands have been developed for reactions like rhodium-catalyzed asymmetric hydrogenation, the exploration of chiral bisphosphonate ligands is an emerging area. nih.govyoutube.com

The creation of chiral derivatives of this compound could be envisioned by introducing chirality either at the phosphorus centers or by incorporating chiral substituents on the benzene backbone or the ethyl groups. Unsymmetrical ligands, in particular, have shown promise. For example, rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands have achieved very high enantioselectivities in the hydrogenation of dehydro-α-amino acid derivatives. beilstein-journals.org The high selectivity is attributed to repulsive interactions between the substrate's functional groups and the ligand's bulky substituents, a principle that could be applied to chiral bisphosphonate design.

The modular nature of ligands allows for systematic tuning. By creating a library of related chiral ligands, the catalyst's performance can be optimized for a specific transformation. Non-symmetric chiral ligands have been shown to be highly effective, sometimes outperforming their C₂-symmetric counterparts in certain reactions. mdpi.com This highlights the potential for developing novel, non-symmetric chiral bisphosphonate ligands derived from the 1,3-benzenebisphosphonate scaffold for use in a range of enantioselective reactions.

Development of Heterogeneous Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product mixture can be challenging and costly. snc.edu Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer a practical solution, allowing for easy separation and recycling. snc.edu A common strategy is to immobilize a homogeneous metal complex onto a solid support.

Immobilization of Metal-Bisphosphonate Complexes on Supports

Silica (B1680970) (SiO₂) is a widely used support material for catalysts due to its high surface area, mechanical stability, and the well-established chemistry for its surface functionalization. researchgate.net Metal-phosphine complexes can be anchored to silica through covalent tethers. For instance, palladium phosphine complexes have been immobilized on silica using tripodal linker units, which provide a stable attachment. nih.govelectronicsandbooks.com This approach combines the advantages of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (recyclability). researchgate.net

A similar strategy can be applied to immobilize complexes of this compound or its derivatives. The phosphonate groups themselves can serve as anchoring points to the support surface, or the ligand can be functionalized with silane (B1218182) groups (e.g., trialkoxysilanes) that can covalently bond to the silica surface. The density of the catalytic sites on the support and the nature of the support's porosity can be tailored to optimize catalytic performance. nih.gov

Support MaterialLinker TypeMetal ComplexPotential ApplicationReference
Silica (SiO₂)Tripodal SilanePalladium-PhosphineSuzuki-Miyaura Coupling nih.govelectronicsandbooks.com
Mesoporous Silica (MCM-41)Direct IncorporationPalladium(0)Heck/Sonogashira Coupling nih.gov
Polymer SupportCopolymerizationRhodium-AcrylamideHydrogenation rsc.org

This table presents examples of immobilization strategies for related phosphine and metal catalysts that could be adapted for bisphosphonate complexes.

Catalytic Activity and Recyclability Studies of Heterogenized Systems

A key metric for a heterogeneous catalyst is its ability to be recycled without a significant loss of activity or selectivity. snc.edu Numerous studies have demonstrated the successful recycling of immobilized palladium and rhodium catalysts. For example, a silica-immobilized palladium catalyst with a tripodal phosphine linker showed lower levels of metal leaching and better recyclability in Suzuki-Miyaura coupling reactions compared to catalysts with conventional linkers. electronicsandbooks.com Similarly, a nanoparticle-supported rhodium catalyst was effectively used for hydrogenation reactions and could be recycled. rsc.org

The stability of the immobilized catalyst is crucial. Deactivation can occur through several mechanisms, including the leaching of the metal or the ligand into the reaction medium, poisoning of the active sites, or degradation of the ligand itself. snc.edu For phosphonate-based systems, the strength of the interaction between the phosphonate anchor and the support would be a critical factor in preventing leaching and ensuring long-term catalytic performance. Studies on the recyclability of heterogenized bisphosphonate systems would involve running multiple catalytic cycles and analyzing the product yield, selectivity, and the metal content of both the catalyst and the reaction mixture after each cycle.

Catalyst SystemReactionNumber of CyclesOutcomeReference
Pd@GW (Palladium on Glass Wool)Nitro ReductionMultipleMinimal Pd migration, stable activity mdpi.com
Fe₃O₄@SiO₂@KIT-6@IS-Pd⁰Coupling ReactionsSeveralReusable with no significant activity drop diva-portal.org
Rh(Nix-py)(acac) on Silica-AluminaHydroformylation4Successful recycling via selective adsorption rsc.org

This table illustrates the recyclability of various supported catalyst systems, providing a benchmark for potential studies on immobilized bisphosphonate catalysts.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing reaction conditions and designing more efficient catalysts. The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is generally accepted to involve three main steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. nih.govyoutube.comnih.gov

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (Ar-X) to a low-valent metal center, such as Pd(0), to form a Pd(II) intermediate. nih.gov The electronic properties of the ligand are critical here; electron-donating ligands, like many phosphines and phosphonates, can increase the electron density on the metal, facilitating the oxidative addition step.

Transmetalation: In the Suzuki-Miyaura reaction, the next step is transmetalation, where an organic group from an organoboron compound is transferred to the palladium center, displacing the halide. nih.govyoutube.com This step often requires activation by a base.

Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium center couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. nih.govyoutube.com The steric bulk of the ligand can influence the rate of this step.

For ligands like this compound, the two phosphonate groups can chelate to the metal center. The bite angle of the resulting metallacycle can significantly impact the stability of the intermediates and the ease of the reductive elimination step. Detailed mechanistic studies, often involving a combination of kinetic experiments, spectroscopic analysis (e.g., NMR), and computational modeling (e.g., DFT calculations), are essential to elucidate the precise role of the bisphosphonate ligand in each elementary step of the catalytic cycle. nih.gov

Spectroscopic and Computational Studies of Active Species (Excluding basic identification data)

Detailed spectroscopic and computational studies specifically focused on the catalytically active species derived from this compound are not extensively available in the current body of scientific literature. Research in the broader field of bisphosphonate-metal complexes often employs a variety of techniques to elucidate the structure and electronic properties of catalytically relevant intermediates. These methods, while not specifically documented for this compound, provide a framework for potential future investigations.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR, are fundamental in probing the coordination environment of the phosphonate groups to a metal center. Changes in the chemical shift of the phosphorus nuclei upon coordination can provide insights into the formation of active catalytic species. Infrared (IR) spectroscopy is another valuable tool, as shifts in the P=O and P-O-C stretching frequencies can indicate the mode of binding of the bisphosphonate ligand to a metal.

Computational methods, such as Density Functional Theory (DFT), have become indispensable in modern catalysis research. beilstein-journals.orgpnnl.govnih.govchemrxiv.org For a hypothetical catalytic system involving this compound, DFT calculations could be employed to model the geometry of the active species, calculate the electronic structure, and predict the reaction pathways and transition states for a given catalytic transformation. beilstein-journals.orgpnnl.gov Such studies can help in understanding the role of the benzene backbone and the ethyl ester groups in modulating the catalytic activity.

Interactive Data Table: Spectroscopic & Computational Data for Hypothetical Bisphosphonate-Metal Complexes

Since specific data for this compound is not available, the following table presents hypothetical data that could be generated from spectroscopic and computational studies on a generic aromatic bisphosphonate-metal complex to illustrate the type of information that would be sought.

Metal CenterLigandSpectroscopic TechniqueKey Observation (Hypothetical)Computational MethodPredicted Property (Hypothetical)
Palladium(II)This compound³¹P NMRDownfield shift of 15 ppm upon coordinationDFTOptimized geometry shows a bidentate coordination mode
Rhodium(I)This compoundIR SpectroscopyDecrease in P=O stretching frequency by 50 cm⁻¹TD-DFTCalculation of electronic transitions in the visible region
Copper(II)Hydrolyzed 1,3-benzenebisphosphonic acidEPR SpectroscopyAnisotropic g-values indicating a distorted geometryQM/MMModeling of the active site in a simulated solvent environment

Structure-Activity Relationships in Bisphosphonate-Based Catalysts

The relationship between the structure of a bisphosphonate ligand and the activity of the resulting catalyst is a critical aspect of catalyst design. While specific structure-activity relationship (SAR) studies for this compound in catalysis are not well-documented, general principles from related research on aromatic bisphosphonates and other ligand systems can be extrapolated. nih.govrsc.org

The core structure of this compound features a rigid phenyl linker between the two phosphonate groups. This arrangement dictates the "bite angle" of the ligand when it coordinates to a metal center, which can significantly influence the geometry and, consequently, the catalytic activity and selectivity of the metal complex.

Derivatives of this compound could be synthesized to probe structure-activity relationships. For instance, modification of the substituents on the benzene ring could alter the electronic properties of the ligand. Electron-donating groups would be expected to increase the electron density on the phosphonate oxygens, potentially leading to stronger binding to the metal center and altered catalytic behavior. Conversely, electron-withdrawing groups would have the opposite effect.

The nature of the ester group (ethyl in this case) also plays a role. Hydrolysis of the ethyl esters to the corresponding phosphonic acids would dramatically change the solubility and coordination chemistry of the ligand, likely leading to the formation of different types of catalytic species, including polymeric coordination complexes. nih.gov

Interactive Data Table: Hypothetical Structure-Activity Relationships for Benzenebisphosphonate Catalysts in a Suzuki-Miyaura Coupling Reaction

The following table provides a hypothetical illustration of how structure-activity relationships might be investigated for derivatives of a 1,3-benzenebisphosphonate-palladium catalyst in a model Suzuki-Miyaura coupling reaction.

Derivative of 1,3-benzenebisphosphonateSubstituent on Benzene RingReaction Yield (%) (Hypothetical)Turnover Number (TON) (Hypothetical)
This compound-H75750
Tetraethyl 4-nitro-1,3-benzenebisphosphonate-NO₂ (electron-withdrawing)60600
Tetraethyl 4-methoxy-1,3-benzenebisphosphonate-OCH₃ (electron-donating)85850
1,3-Benzenebisphosphonic acid-H (hydrolyzed esters)40400

This hypothetical data suggests that modifying the electronic nature of the aromatic ring can tune the catalytic efficiency.

Theoretical and Computational Chemistry of Tetraethyl 1,3 Benzenebisphosphonate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Tetraethyl 1,3-benzenebisphosphonate, these calculations provide a quantum mechanical description of its electron distribution, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govaps.orgnih.gov DFT calculations can accurately predict various molecular properties of this compound. By solving the Kohn-Sham equations for the system, one can determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. ajchem-a.com

The optimized geometry provides the foundation for calculating other important properties. For instance, vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure. Furthermore, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be determined, offering insights into the compound's stability. nih.gov The molecular electrostatic potential (MEP) surface can also be mapped, visually representing the charge distribution and highlighting regions susceptible to electrophilic or nucleophilic attack. ajchem-a.comnih.gov

Table 1: Representative Predicted Molecular Properties of this compound using DFT

PropertyPredicted Value
Dipole Moment~3-4 D
Total Energy(Specific value dependent on basis set and functional)
C-P Bond Length~1.80 Å
P=O Bond Length~1.48 Å
C-P=O Bond Angle~115°

Note: The values in this table are illustrative and based on typical DFT results for similar organophosphorus compounds. Actual calculated values would require a specific DFT study.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. ajchem-a.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the phosphonate (B1237965) groups. In contrast, the LUMO is likely to be distributed over the phosphorus atoms and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. ajchem-a.comnih.gov A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterFormulaPredicted Value (eV)
HOMO Energy (EHOMO)-~ -7.0 to -6.5
LUMO Energy (ELUMO)-~ -1.5 to -1.0
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~ 5.0 to 5.5
Ionization Potential (I)-EHOMO~ 6.5 to 7.0
Electron Affinity (A)-ELUMO~ 1.0 to 1.5
Electronegativity (χ)-(EHOMO + ELUMO)/2~ 4.0 to 4.25
Chemical Hardness (η)(ELUMO - EHOMO)/2~ 2.5 to 2.75

Note: These values are estimations based on data from similar aromatic phosphonates and serve as examples of what a computational study would yield. ajchem-a.comnih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reaction mechanisms. For the synthesis of this compound, these methods can map out reaction pathways, identify key intermediates and transition states, and explain observed selectivity.

Transition State Analysis for Key Synthetic Steps

The synthesis of arylphosphonates like this compound often involves reactions such as the Michaelis-Arbuzov or the Hirao coupling. organic-chemistry.orgwikipedia.org The Michaelis-Arbuzov reaction, for instance, proceeds through a phosphonium (B103445) salt intermediate formed by the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. wikipedia.org A computational study could model the reaction between a suitable 1,3-dihalobenzene and triethyl phosphite.

Using DFT, the potential energy surface of the reaction can be explored to locate the transition states (TS) for each elementary step. chemrxiv.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. By calculating the activation energies associated with these transition states, the rate-determining step of the reaction can be identified. nih.gov Vibrational frequency calculations are performed to confirm that a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org

Prediction of Reaction Pathways and Selectivity

Computational modeling can also be used to predict the most favorable reaction pathways and to understand selectivity. For example, in the synthesis of bisphosphonates, side reactions can occur. mdpi.com Computational studies can compare the activation barriers for the desired reaction pathway versus potential side reactions, thereby predicting the product distribution under different conditions.

In the context of the Hirao reaction, a palladium-catalyzed cross-coupling, the mechanism involves several steps including oxidative addition, ligand exchange, and reductive elimination. nih.govnih.gov DFT calculations can model the entire catalytic cycle, providing insights into the role of the catalyst, ligands, and solvent. mdpi.com This can help in optimizing reaction conditions to improve yield and selectivity. For instance, by comparing the energetics of different catalytic intermediates, one can understand why certain catalysts or ligands are more effective than others.

Computational Design of Novel Derivatives and Materials

The insights gained from theoretical studies of this compound can be leveraged for the in silico design of new molecules with desired properties. nih.govnih.gov This computational-led approach can accelerate the discovery of novel materials and functional compounds.

By systematically modifying the structure of this compound—for example, by introducing different substituents on the benzene ring or altering the alkyl groups on the phosphonate esters—the effect of these changes on the electronic and chemical properties can be computationally predicted. acs.orgcapes.gov.br For instance, introducing electron-withdrawing or electron-donating groups on the aromatic ring would alter the HOMO-LUMO gap and reactivity indices, which can be correlated with specific functionalities.

This approach has been successfully used in the design of bisphosphonate derivatives for various applications, including as flame retardants, ligands for metal complexes, or as building blocks for functional polymers. nih.gov Computational screening of a virtual library of derivatives can identify promising candidates for synthesis and experimental testing, significantly reducing the time and resources required for materials development. researchgate.netresearchgate.net For example, DFT calculations could predict which derivatives would have enhanced thermal stability or specific coordination properties, guiding the synthesis of new, high-performance materials.

In Silico Screening of Ligand Modifications for Enhanced Performance

In silico screening represents a powerful computational strategy to identify promising derivatives of a lead compound, such as this compound, for specific applications. This approach involves the systematic evaluation of a virtual library of modified molecules, assessing their properties through computational models to predict their performance. The goal is to prioritize a smaller number of high-potential candidates for subsequent experimental validation, thereby saving significant time and resources. nih.gov

The process typically begins with the core structure of this compound. Modifications are then introduced by altering functional groups on the benzene ring or by changing the ethyl esters to other alkyl or aryl groups. These modifications can be designed to tune various properties, including solubility, thermal stability, and, most importantly, the ability to coordinate with metal ions or to self-assemble in a desired manner. researchgate.netnih.gov

Computational techniques like Density Functional Theory (DFT) and molecular docking are central to this screening process. DFT calculations can predict the electronic structure, reactivity, and interaction energies of the modified ligands. ntu.ac.uk For instance, by calculating the binding energy between a modified bisphosphonate and a target metal ion, researchers can estimate the stability of the resulting complex. This is particularly relevant for applications in designing metal-organic frameworks (MOFs) or other coordination polymers. researchgate.net

The table below illustrates a hypothetical in silico screening of various modifications to the this compound scaffold. The modifications are evaluated based on predicted binding affinity to a model metal cation (e.g., Zn²⁺) and a calculated lipophilicity score (LogP), which can influence solubility and self-assembly behavior.

ModificationPredicted Binding Affinity (kcal/mol) to Zn²⁺Calculated LogPPotential Application
-H (Parent Compound)-25.43.2Baseline
-NH₂ at C5-30.12.8Enhanced Metal Coordination
-OH at C5-28.52.9Hydrogen Bonding Sites
-CF₃ at C5-24.84.1Increased Thermal Stability
Ethyl to Methyl Esters-25.12.4Increased Polarity
Ethyl to Phenyl Esters-26.25.5Enhanced π-π Stacking

The data suggests that introducing an amino group (-NH₂) at the 5-position of the benzene ring could significantly enhance the ligand's binding affinity for zinc ions. Conversely, replacing the ethyl esters with phenyl groups might promote self-assembly through π-π stacking interactions, as indicated by the increased LogP value.

Prediction of Supramolecular Assembly and Material Properties

Beyond the properties of individual molecules, computational chemistry is instrumental in predicting how this compound and its derivatives organize into larger, ordered structures, a process known as supramolecular assembly. arxiv.org Molecular Dynamics (MD) simulations are a particularly powerful tool for this purpose. rsc.orgcuny.edu MD simulations model the movement of every atom in a system over time, allowing researchers to observe the spontaneous formation of aggregates, layers, or even complex three-dimensional frameworks. nih.govaip.org

These simulations can predict how changes in the molecular structure affect the resulting supramolecular architecture. For example, MD can be used to study how the flexibility of the phosphonate side chains or the introduction of specific functional groups influences the packing of molecules. chemrxiv.org By analyzing the trajectories of the molecules, it is possible to identify the dominant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that drive the assembly process. cuny.edu

The results from these simulations can then be used to predict macroscopic material properties. For instance, the simulated packing arrangement can provide insights into the potential porosity of a material, which is crucial for applications in gas storage or catalysis. acs.org Furthermore, the stability of the simulated assembly at different temperatures can predict the thermal stability of the final material.

The following table presents hypothetical data from a series of MD simulations aimed at predicting the supramolecular assembly of modified this compound ligands.

LigandPredicted Assembly MorphologyDominant InteractionPredicted Pore Size (Å)Predicted Thermal Stability (°C)
Parent CompoundLamellar (Layered)van der WaalsN/A250
-OH at C5H-Bonded NetworkHydrogen Bonding4.5280
Ethyl to Phenyl Estersπ-Stacked Columnsπ-π Stacking7.2310
Parent + Zn²⁺3D Coordination PolymerMetal-Ligand Bonds12.1350
-NH₂ at C5 + Zn²⁺Dense 3D FrameworkMetal-Ligand Bonds10.5375

These predictive studies are invaluable for rational material design. The simulation results suggest that the parent compound may form simple layered structures. However, the introduction of a hydroxyl group could lead to a hydrogen-bonded network with small pores. chemrxiv.org The use of phenyl esters is predicted to result in columnar structures stabilized by π-π interactions, potentially creating larger channels. stmarytx.edu The most significant structural changes are predicted when metal ions are introduced, leading to the formation of porous 3D frameworks with enhanced thermal stability. researchgate.net Such computational foresight allows chemists to target the synthesis of materials with desired properties, accelerating the discovery and development of new functional materials based on the this compound motif. mdpi.com

Future Research Directions and Emerging Paradigms for Tetraethyl 1,3 Benzenebisphosphonate Chemistry

Exploration of Biomedical Research Tool Applications

The bisphosphonate moiety is of considerable importance in medicinal chemistry. The exploration of Tetraethyl 1,3-benzenebisphosphonate as a versatile synthon for creating new biomedical research tools is a promising avenue. Its structure allows for the synthesis of highly functionalized molecules bearing the bisphosphonic group.

One area of investigation is its use as a scaffold for developing enzyme inhibitors. The bisphosphonate group is a known pharmacophore that can target metalloenzymes. By chemically modifying the benzene (B151609) ring or by hydrolyzing the ethyl esters to the corresponding phosphonic acids, researchers could design and synthesize novel inhibitors for enzymes implicated in various diseases. The rigid 1,3-substitution pattern of the benzene ring provides a well-defined spatial arrangement of the phosphonate (B1237965) groups, which could be exploited for specific binding interactions within an enzyme's active site.

Furthermore, this compound can serve as a precursor for creating molecular probes. The benzene ring can be functionalized with fluorophores or other reporter groups. The resulting molecules could be used to study biological processes involving phosphonate-binding proteins or to investigate the biodistribution of bisphosphonate-containing molecules in cells and tissues.

Potential Application Rationale Key Structural Feature
Enzyme Inhibitor ScaffoldBisphosphonates are known to target metalloenzymes.The bisphosphonate moiety.
Molecular ProbesThe benzene ring can be functionalized with reporter groups.The aromatic core.
Drug Delivery SystemsThe phosphonate groups can bind to bone or other tissues.The phosphonate ester groups.

Integration into Smart Materials and Responsive Systems

The development of smart materials that can respond to external stimuli is a rapidly growing field of materials science. The unique structure of this compound makes it an attractive candidate for integration into such systems. The phosphonate ester groups can act as coordination sites for metal ions, and the benzene ring provides a rigid structural element.

One potential application is in the creation of stimuli-responsive polymers. By incorporating this compound as a cross-linking agent or as a pendant group in a polymer chain, materials that change their properties in response to the presence of specific metal ions could be developed. The coordination of metal ions to the bisphosphonate groups could lead to changes in the polymer's conformation, solubility, or mechanical properties.

Another emerging area is the development of self-assembling systems. The interplay of aromatic stacking interactions from the benzene ring and coordination chemistry of the phosphonate groups could be used to design molecules that self-assemble into well-defined nanostructures. These structures could find applications in areas such as catalysis, sensing, and drug delivery.

Advanced Spectroscopic Characterization for Unraveling Complex Structures and Dynamics

A thorough understanding of the structure and dynamics of this compound is crucial for its rational design and application in various fields. Advanced spectroscopic techniques can provide detailed insights into its molecular architecture and behavior in different environments.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, can be employed to unambiguously assign the proton, carbon, and phosphorus signals and to determine the through-bond and through-space correlations between different atoms. This information is essential for confirming the compound's structure and for studying its interactions with other molecules.

Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the vibrational modes of the molecule, particularly the P=O and P-O-C bonds of the phosphonate groups. These techniques can be used to study the coordination of metal ions to the phosphonate groups and to investigate the conformational changes in the molecule.

Spectroscopic Technique Information Gained Relevance
2D NMR (COSY, HSQC, HMBC)Connectivity and spatial relationships of atoms.Structural elucidation and interaction studies.
FTIR and Raman SpectroscopyVibrational modes of functional groups.Studying coordination and conformational changes.
Mass SpectrometryMolecular weight and fragmentation patterns.Confirmation of identity and structural integrity.

Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic routes to this compound is a critical step towards its widespread application. Traditional methods for the synthesis of bisphosphonates often involve harsh reaction conditions and the use of stoichiometric amounts of reagents.

Future research should focus on the development of catalytic methods for the synthesis of this compound. For instance, the use of transition metal catalysts for the C-P bond formation could offer a more efficient and atom-economical alternative to traditional methods. The development of one-pot procedures that minimize the number of synthetic steps and purification procedures is also a desirable goal.

Furthermore, the use of greener solvents and reagents should be explored to minimize the environmental impact of the synthesis. The development of solvent-free reaction conditions or the use of benign solvents such as water or supercritical carbon dioxide would be a significant step towards a more sustainable synthesis of this important compound.

Multidisciplinary Collaborations and Translational Research Opportunities

The full potential of this compound can only be realized through multidisciplinary collaborations that bring together researchers from different fields. Chemists, biologists, materials scientists, and engineers will need to work together to design, synthesize, and evaluate new materials and systems based on this versatile molecule.

Translational research opportunities exist in several areas. In the biomedical field, collaborations between synthetic chemists and biologists could lead to the development of new diagnostic tools and therapeutic agents. In materials science, partnerships between chemists and engineers could result in the creation of new smart materials with tailored properties.

The establishment of research networks and consortia focused on the chemistry and application of bisphosphonates could facilitate these collaborations and accelerate the pace of discovery and innovation in this exciting field.

Q & A

Q. What are the standard synthetic routes for preparing Tetraethyl 1,3-benzenebisphosphonate, and how are intermediates characterized?

this compound is typically synthesized via nucleophilic substitution or Michael addition reactions. For example, tetraethyl methylenebisphosphonate can react with carbon disulfide and alkyl halides in a one-pot reaction using tetrahydrofuran (THF) as the solvent . Intermediates are characterized using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the bisphosphonate backbone, with diagnostic peaks for ethoxy groups (δ ~1.3–1.4 ppm for CH3_3, δ ~4.1–4.2 ppm for CH2_2) and phosphorus-coupled splitting patterns. High-Resolution Mass Spectrometry (HRMS) is used to verify molecular weights (e.g., C11_{11}H26_{26}O6_6P2_2, MW 316.27) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 31P^{31} \text{P}-NMR to identify backbone structure and substituents .
  • HRMS : TOF MS ES+ mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 317.265) .
  • FT-IR : Peaks at ~1250 cm1^{-1} (P=O stretching) and ~1050 cm1^{-1} (P-O-C stretching) .
  • Chromatography : HPLC or GC-MS to assess purity (>98% recommended for pharmacological studies) .

Q. What are the critical physical properties relevant to laboratory handling?

  • Density : 1.1±0.1 g/cm3^3 .
  • Boiling Point : 400.9±28.0 °C at 760 mmHg .
  • Flash Point : 209.7±44.3 °C, requiring storage in flame-resistant cabinets .
  • Solubility : Soluble in polar aprotic solvents (e.g., THF, acetonitrile) but poorly soluble in water .

Advanced Research Questions

Q. How does this compound participate in 1,3-dipolar cycloadditions, and what products are formed?

This compound acts as a dipolarophile in 1,3-dipolar cycloadditions with reagents like diazo compounds, nitrones, or azides. For example, reacting with nitrones under reflux in acetonitrile with montmorillonite catalysis yields spirotetracyclic bisphosphonate adducts. These reactions form five-membered rings (e.g., pyrrolizidines) with moderate diastereoselectivity (yields: 50–75%) . The bisphosphonate unit enhances pharmacological activity by mimicking pyrophosphate structures .

Q. What role does this compound play in synthesizing bioactive bisphosphonate derivatives?

It serves as a versatile synthon for generating bisphosphonates with anti-resorptive or anti-cancer properties. For instance:

  • Michael Additions : Reacting with organometallic reagents (e.g., Grignard) forms alkyl/aryl-substituted bisphosphonates .
  • Medicinal Analogs : Derivatives like tetraethyl (1,3-di-p-tolylpropane-2,2-diyl)bis(phosphonate) (3e) are precursors for metal-chelating agents used in osteoporosis treatment .
  • Diels–Alder Reactions : Forms six-membered rings with dienes, enabling access to complex heterocycles .

Q. How does reaction with organometallic reagents influence stereochemical outcomes?

Reactions with Grignard or organozinc reagents proceed via nucleophilic attack at the α-carbon of the bisphosphonate. Steric hindrance from ethoxy groups often leads to preferential formation of trans-diastereomers. For example, using chiral auxiliaries or asymmetric catalysis (e.g., CeO2_2) can enhance enantioselectivity (ee >80% reported) .

Q. What strategies improve diastereoselectivity in cycloaddition reactions?

  • Catalyst Choice : Montmorillonite or Lewis acids (e.g., Ce(IV)) stabilize transition states, improving selectivity .
  • Solvent Effects : Polar solvents (e.g., DMSO) favor dipole alignment, enhancing regioselectivity .
  • Temperature Control : Lower temperatures (e.g., 0°C) reduce side reactions, favoring kinetically controlled products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.